molecular formula C21H18N2O4 B6539226 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060247-20-2

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6539226
CAS No.: 1060247-20-2
M. Wt: 362.4 g/mol
InChI Key: RPKUTWUHVLBMQZ-UHFFFAOYSA-N
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Description

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a phenyl group substituted with a cyclopropylcarbamoyl-methyl moiety. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties, owing to their planar aromatic structure and capacity for intermolecular interactions such as hydrogen bonding and π-π stacking . The cyclopropylcarbamoyl group in this compound may enhance metabolic stability and influence binding affinity to biological targets compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-19(22-15-9-10-15)11-13-5-7-16(8-6-13)23-20(25)17-12-14-3-1-2-4-18(14)27-21(17)26/h1-8,12,15H,9-11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKUTWUHVLBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit promising anticancer properties. The structure of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide suggests it may interact with key biological pathways involved in cancer progression.

Case Studies

  • In vitro Studies : Research indicates that chromene derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds with similar structures have shown IC50 values ranging from 30 to 50 μM, indicating effective cytotoxicity against these cell lines .
CompoundCell LineIC50 (μM)
Chromene Derivative AMCF-734
Chromene Derivative BHCT-11636

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

Neuroprotective Effects

Emerging research suggests that chromene derivatives may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

Research Findings

Studies have indicated that compounds similar to this compound can reduce oxidative stress and inflammation in neuronal cells. This effect is crucial for protecting against neuronal degeneration .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent.

Key Parameters

Research has focused on the absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds. Preliminary data suggest favorable metabolic stability when tested against human liver microsomes, indicating potential for oral bioavailability .

Mechanism of Action

The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs identified in the literature, highlighting substituent variations and their implications:

Compound Name Core Structure Key Substituents Potential Applications Evidence Source
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide Coumarin Cyclopropylcarbamoylmethyl-phenyl Anticancer, enzyme inhibition N/A
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-Methoxyphenethyl Fluorescence probes, therapeutics [3]
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Coumarin 7-Methoxy, 4-isopropylphenyl Antimicrobial, agrochemicals [8]
2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid Pyrrole Cyclopropylcarbamoyl, trifluoromethylpyridinyl Enzyme inhibition [2]
Cyprosulfamide Sulfonyl benzamide N-[4-(Cyclopropylcarbamoyl)phenyl]sulfonyl Herbicide safener [7]

Key Differences and Research Findings

Coumarin vs. In contrast, pyrrole derivatives (e.g., compound 261 from ) exhibit greater flexibility and electron-rich characteristics, which may favor interactions with polar active sites .

Substituent Effects: Cyclopropylcarbamoyl Group: This substituent in the target compound introduces steric hindrance and hydrogen-bonding capacity, which may improve selectivity for target proteins compared to bulkier groups like isopropyl (e.g., compound in ) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous coumarin carboxamides, such as the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with substituted anilines (as described in ) . Pyrrole derivatives () employ cyclopropane ring formation via carbamate intermediates, which may introduce regioselectivity challenges .

Conversely, coumarin derivatives like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () are explored for therapeutic uses, indicating versatility in application depending on substituent design .

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 1060294-97-4

The structure features a chromene core, which is known for various biological activities, and a cyclopropylcarbamoyl moiety that may influence its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Studies have shown that related chromene derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Anti-cancer Activity : Some analogs have demonstrated antiproliferative effects against various cancer cell lines, indicating potential use in oncology. For example, certain coumarin derivatives have shown effectiveness against colon carcinoma and melanoma by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Properties : Compounds in this class may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Table 1: Biological Activity Overview

Activity TypeEffectivenessReference
AChE InhibitionPotent
AntiproliferativeEffective against multiple cancer cell lines
Anti-inflammatoryModerate

Case Studies

  • Study on AChE Inhibition : A study focused on the synthesis of substituted coumarins showed that certain derivatives displayed significant AChE inhibition, with IC₅₀ values in the nanomolar range. This suggests that modifications to the chromene structure can enhance inhibitory potency .
  • Antiproliferative Effects : Research evaluating various derivatives against cancer cell lines (HT-29, M21, MCF7) found that some compounds achieved over 50% growth inhibition at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Inflammation Models : In vivo studies demonstrated that specific derivatives could reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .

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